

Application of 5-Iodo-2-furaldehyde in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 5-Iodo-2-furaldehyde

Cat. No.: B1300138

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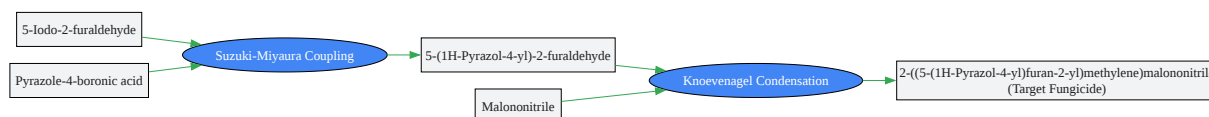
Introduction

5-Iodo-2-furaldehyde is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals.^{[1][2]} Its furan ring structure, substituted with both a reactive aldehyde group and an iodine atom, allows for a variety of chemical transformations to build complex molecules with desired biological activities. The iodine atom is particularly useful as it enables the introduction of various aryl or heteroaryl groups through cross-coupling reactions, a key strategy in the design of modern pesticides. The aldehyde functionality provides a handle for further modifications, such as the formation of Schiff bases, Knoevenagel condensation products, and other derivatives, leading to a diverse range of potential agrochemical candidates.^{[3][4]} This application note will detail the synthesis of a potential fungicidal agent starting from **5-Iodo-2-furaldehyde**, including a detailed experimental protocol and representative biological activity data.

Synthesis of a Novel Fungicidal Candidate: A Pyrazole-Furan Derivative

This section outlines a synthetic route to a novel pyrazole-furan derivative, a class of compounds that has shown promising fungicidal activity.^{[5][6][7]} The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety onto the furan ring, followed by a Knoevenagel condensation to further elaborate the molecule.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for the target fungicidal compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(1H-Pyrazol-4-yl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of **5-Iodo-2-furaldehyde** with pyrazole-4-boronic acid.^{[8][9][10][11][12]}

Materials:

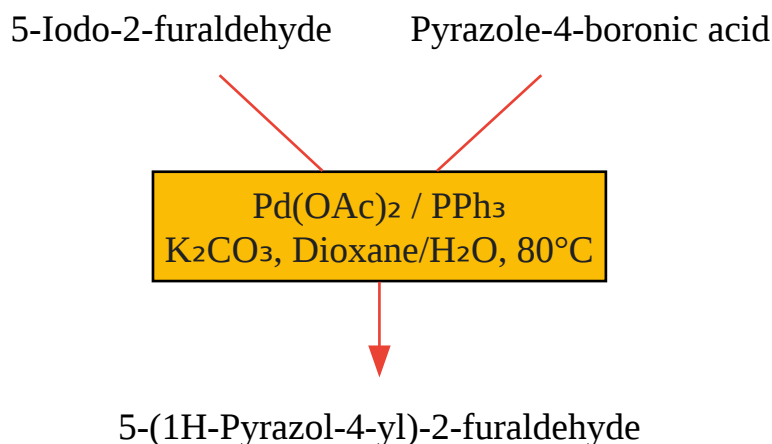
- **5-Iodo-2-furaldehyde**
- Pyrazole-4-boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add **5-Iodo-2-furaldehyde** (1.0 eq.), pyrazole-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add a 4:1 mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford 5-(1H-Pyrazol-4-yl)-2-furaldehyde.

Diagram of Suzuki-Miyaura Coupling



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Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 2-((5-(1H-Pyrazol-4-yl)furan-2-yl)methylene)malononitrile via Knoevenagel Condensation

This protocol details the Knoevenagel condensation of the intermediate aldehyde with malononitrile.^{[3][13][14][15][16]}

Materials:

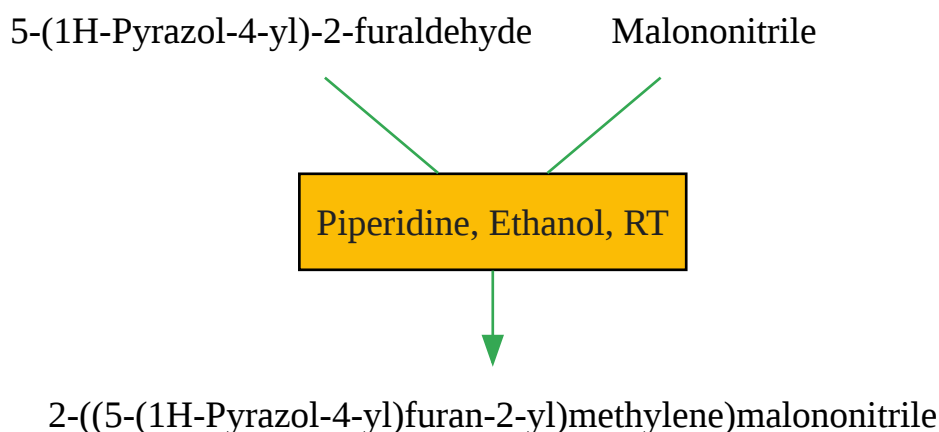
- 5-(1H-Pyrazol-4-yl)-2-furaldehyde
- Malononitrile
- Piperidine
- Ethanol

Procedure:

- Dissolve 5-(1H-Pyrazol-4-yl)-2-furaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.

- Add a catalytic amount of piperidine (e.g., 5 mol%).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product, 2-((5-(1H-Pyrazol-4-yl)furan-2-yl)methylene)malononitrile.

Diagram of Knoevenagel Condensation



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Caption: Knoevenagel condensation reaction.

Biological Activity Data

The synthesized pyrazole-furan derivative is expected to exhibit fungicidal activity. The following table presents representative data on the efficacy of a structurally similar compound against various plant pathogens, illustrating the potential of this class of molecules.^{[5][17]}

Compound	Target Pathogen	EC ₅₀ (µg/mL)
Illustrative Compound A	Phytophthora infestans	5.8
Botrytis cinerea	12.3	
Rhizoctonia solani	9.5	
Fusarium graminearum	15.1	
Carbendazim (Reference)	Phytophthora infestans	2.1
Botrytis cinerea	0.8	
Rhizoctonia solani	1.2	
Fusarium graminearum	0.5	

Note: The data presented for "Illustrative Compound A" is representative of the activity of this class of compounds and is intended for comparative purposes.

Conclusion

5-Iodo-2-furaldehyde serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Through strategic application of modern synthetic methodologies such as the Suzuki-Miyaura coupling and Knoevenagel condensation, a wide array of complex molecules with potential fungicidal, insecticidal, or herbicidal properties can be accessed. The example provided demonstrates a clear and efficient pathway to a promising class of fungicidal agents. Further exploration of the chemical space accessible from **5-Iodo-2-furaldehyde** is warranted to discover new and effective crop protection solutions.

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